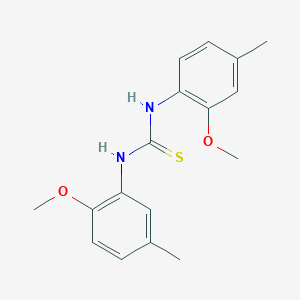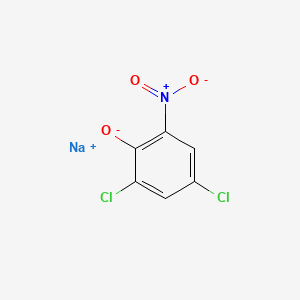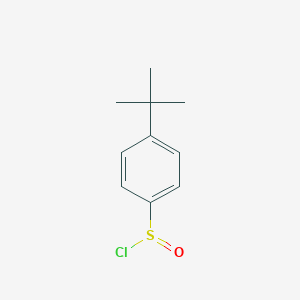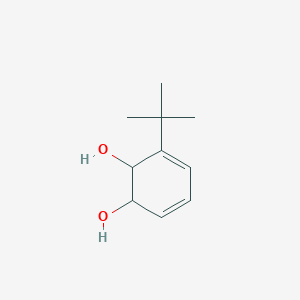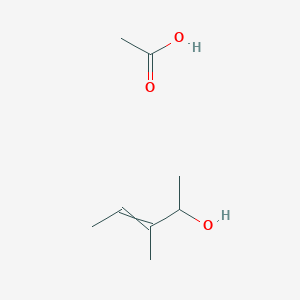
Acetic acid;3-methylpent-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-methylpent-3-en-2-ol is an organic compound that combines the properties of acetic acid and 3-methylpent-3-en-2-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the production of vinegar. 3-methylpent-3-en-2-ol is an alcohol with a double bond, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification: Acetic acid can react with 3-methylpent-3-en-2-ol in the presence of a mineral acid catalyst to form an ester.
Dehydration: 3-methylpent-3-en-2-ol can undergo dehydration in the presence of concentrated sulfuric acid to form an alkene.
Industrial Production Methods
Industrial production of acetic acid;3-methylpent-3-en-2-ol often involves the esterification process, where acetic acid and 3-methylpent-3-en-2-ol are reacted in large reactors with continuous removal of water to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;3-methylpent-3-en-2-ol can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the hydroxyl group or the double bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Catalysts: Mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are used in dehydration and esterification reactions.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction: Reduction typically produces alcohols or alkanes.
Substitution: Substitution reactions can yield a variety of products, including ethers, esters, and halides.
Scientific Research Applications
Acetic acid;3-methylpent-3-en-2-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-methylpent-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The presence of both the carboxylic acid and alcohol functional groups allows it to participate in a wide range of chemical reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in food and chemical industries.
3-Methylpent-3-en-2-ol: An alcohol with a double bond, used in organic synthesis.
Ethyl Acetate: An ester formed from acetic acid and ethanol, used as a solvent in various applications.
Uniqueness
Acetic acid;3-methylpent-3-en-2-ol is unique due to the combination of its functional groups, allowing it to participate in diverse chemical reactions and making it valuable in multiple fields of research and industry.
Properties
CAS No. |
64683-04-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
acetic acid;3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-4-5(2)6(3)7;1-2(3)4/h4,6-7H,1-3H3;1H3,(H,3,4) |
InChI Key |
AKYUXTJWFRONBK-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


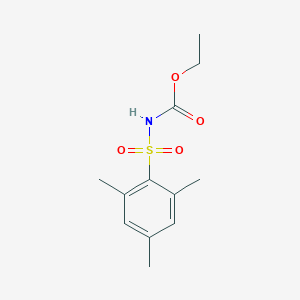
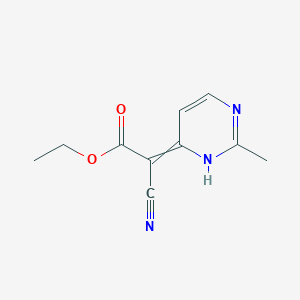
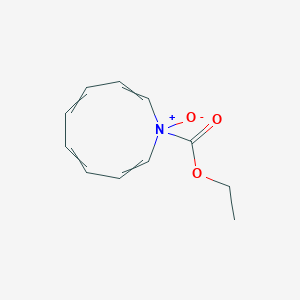
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
